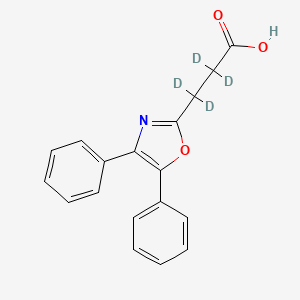
CCX2206
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CCX2206 is a CXCR7-specific inhibitor, currently being developed by Chemocentryx.
Wissenschaftliche Forschungsanwendungen
Industrial Carbon Dioxide Capture and Utilization
The research paper by Gao et al. (2020) discusses the significant role of carbon dioxide capture and utilization (CCU) in mitigating global warming. It highlights the state-of-the-art techniques for CO2 capture and utilization, focusing on the characteristics and performance of both liquid and solid CO2 adsorbents. The paper reviews their industrial applications in pre- and post-combustion CO2 capture as well as their utilization. The study aims to provide a comprehensive understanding of current developments and future trends in CCU, marking its importance for researchers in related fields and its potential to facilitate significant breakthroughs in both fundamental research and commercial applications (Gao et al., 2020).
Countercurrent Separation of Natural Products
Friesen et al. (2015) assess the current state of countercurrent separation (CCS) techniques, specifically countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC), in natural products research. The paper reviews the instrumentation, method development, and applications of CCS in this field, emphasizing its potential for drug discovery and natural product chemistry. The review intends to provide an updated perspective of CCS and its utility for natural product scientists, suggesting that CCS could be a valuable tool in metabolome and drug discovery research involving terrestrial and marine organisms (Friesen et al., 2015).
Collaborative Creativity Learning Model Using PhET Simulation
Astutik and Prahani (2018) explore the effectiveness of the Collaborative Creativity Learning (CCL) model integrated with PhET simulation to enhance students' scientific creativity in natural science lessons. This experimental study indicates that the CCL model, along with PhET simulation, is practical and effective in increasing students' scientific creativity. The research suggests that this integrated approach could be used as a solution to improve creativity in natural science education (Astutik & Prahani, 2018).
Carbon Capture and Storage: The Way Forward
Bui et al. (2018) review the current state-of-the-art in carbon capture and storage (CCS) technology, analyzing it from a multi-scale perspective that ranges from global to molecular scales. The paper discusses the potential of CCS in meeting climate change targets and its technical maturity. Despite recognizing the broad consensus on the importance of CCS, the study acknowledges the challenges in its large-scale deployment and suggests addressing key research challenges to advance this field (Bui et al., 2018).
Eigenschaften
Molekularformel |
C18H17NO4S3 |
|---|---|
Aussehen |
Solid powder |
Synonyme |
CCX2206; CCX-2206; CCX 2206.; NONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









